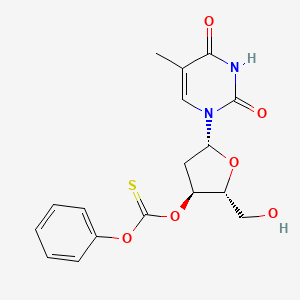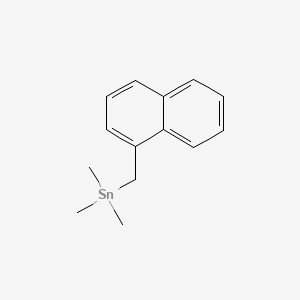
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chloroethyl groups, a methyl group, and a phenyldiazenyl group attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline typically involves the reaction of N,N-bis(2-chloroethyl)aniline with appropriate reagents to introduce the methyl and phenyldiazenyl groups. One common method involves the use of hydrazine hydrate in the presence of a catalyst or without a catalyst to achieve the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group to amines using hydrazine hydrate is a notable reaction.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate is frequently used for the reduction of the azo group.
Substitution: Nucleophiles such as amines and thiols can react with the chloroethyl groups under mild conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: Amines are the primary products formed from the reduction of the azo group.
Substitution: Substituted aniline derivatives are formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline involves its interaction with molecular targets such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to potential cytotoxic effects. The azo group may also play a role in the compound’s biological activity by undergoing reduction to form active amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-chloroethyl)aniline: A related compound with similar chloroethyl groups but lacking the methyl and phenyldiazenyl groups.
N,N-Bis(2-chloroethyl)methylamine: Another similar compound with a methyl group but without the phenyldiazenyl group.
Uniqueness
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not observed in its simpler analogs.
Eigenschaften
CAS-Nummer |
64253-12-9 |
|---|---|
Molekularformel |
C17H19Cl2N3 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-3-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C17H19Cl2N3/c1-14-13-16(22(11-9-18)12-10-19)7-8-17(14)21-20-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChI-Schlüssel |
WRDRPCGBZOZRJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















